BenchChemオンラインストアへようこそ!

4-Iodotomoxetine

Serotonin transporter Radioligand binding Monoamine pharmacology

4-Iodotomoxetine is a radioiodinated (¹²⁵I) analog of the norepinephrine reuptake inhibitor tomoxetine (atomoxetine), developed as a selective, high-affinity ligand for the serotonin transporter (SERT). The (R)-enantiomer binds to a single site in rat cortical membranes with a Kd of 0.03 ± 0.01 nM, and binding is fully blockable by the selective serotonin reuptake inhibitor paroxetine.

Molecular Formula C17H20INO
Molecular Weight 379.25 g/mol
CAS No. 142997-58-8
Cat. No. B115616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodotomoxetine
CAS142997-58-8
Synonyms(125I)R-4-iodotomoxetine
4-I-TMT
4-iodotomoxetine
R-4-I-TMT
Molecular FormulaC17H20INO
Molecular Weight379.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)I)OC(CCNC)C2=CC=CC=C2
InChIInChI=1S/C17H20INO/c1-13-12-15(18)8-9-16(13)20-17(10-11-19-2)14-6-4-3-5-7-14/h3-9,12,17,19H,10-11H2,1-2H3/t17-/m1/s1/i18-2
InChIKeyQECBYSWGSWJZPS-BLGMQBIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodotomoxetine (CAS 142997-58-8) – High-Affinity Radioiodinated SERT Ligand for In Vitro Neuropharmacology


4-Iodotomoxetine is a radioiodinated (¹²⁵I) analog of the norepinephrine reuptake inhibitor tomoxetine (atomoxetine), developed as a selective, high-affinity ligand for the serotonin transporter (SERT) [1]. The (R)-enantiomer binds to a single site in rat cortical membranes with a Kd of 0.03 ± 0.01 nM, and binding is fully blockable by the selective serotonin reuptake inhibitor paroxetine [1]. Critically, introduction of iodine at the 4-position of the phenoxy ring fundamentally inverts the transporter selectivity of the tomoxetine scaffold from NET-preferring to SERT-selective [2]. This compound is supplied as a research radioligand for in vitro SERT binding studies.

Why Radiolabeled Tomoxetine Analogs Are Not Interchangeable: Iodine Position Determines Transporter Selectivity


Tomoxetine (atomoxetine) is a NET-selective inhibitor (Ki NET = 5 nM; Ki SERT = 77 nM) [1]. Halogenation at different positions produces analogs with completely divergent selectivity profiles. The 2-iodo substituted analog (289306) retains and enhances NET selectivity (Ki NET = 0.37 nM; Ki SERT = 25 nM) [2]. In striking contrast, moving the iodine to the 4-position—as in 4-iodotomoxetine—completely inverts selectivity, yielding a high-affinity SERT ligand (Kd = 0.03 nM; Ki SERT = 0.65 nM) [3]. Furthermore, SERT binding is strongly enantioselective: the (S)-enantiomer of 4-iodotomoxetine is 21-fold less potent (Ki = 13.9 nM) [3]. Consequently, substitution with 2-iodotomoxetine, unlabeled atomoxetine, or the (S)-enantiomer yields fundamentally different pharmacological properties, rendering SERT-targeted experiments invalid. Regioisomer and enantiomer identity must be explicitly specified in procurement.

Quantitative Differentiation Evidence: 4-Iodotomoxetine vs. Atomoxetine, 2-Iodotomoxetine, and Enantiomers


SERT Binding Affinity: 4-Iodotomoxetine Exhibits >2,500-Fold Higher Affinity Than Parent Atomoxetine

4-Iodotomoxetine binds to SERT in rat cortical membranes with a Kd of 0.03 ± 0.01 nM (n=4) [1]. In contrast, the parent compound atomoxetine inhibits [³H]paroxetine binding to human recombinant SERT with a Ki of 77 nM [2]. This corresponds to an approximately 2,567-fold higher SERT binding affinity for 4-iodotomoxetine, transforming a weak SERT-interacting drug into one of the highest-affinity SERT radioligands available.

Serotonin transporter Radioligand binding Monoamine pharmacology

Transporter Selectivity Inversion: Iodine Position Converts NET-Selective Scaffold into SERT-Selective Probe

The position of the iodine substituent on the phenoxy ring completely determines transporter selectivity within the tomoxetine analog series. 4-Iodotomoxetine (R-enantiomer) is SERT-selective with Ki = 0.65 nM at SERT and Kd = 0.03 nM [1][2]. In contrast, the 2-iodo analog (LY289306) is a potent NET-selective inhibitor with Ki = 0.37 nM at NET ([³H]tomoxetine binding) and only Ki = 25 nM at SERT ([³H]paroxetine binding) [3]. The parent atomoxetine also favors NET (Ki NET = 5 nM vs. Ki SERT = 77 nM) [4]. This complete selectivity inversion—from 15-fold NET preference (atomoxetine) to >1,000-fold SERT preference (4-iodotomoxetine)—is governed by the iodine substitution position.

Transporter selectivity Structure-activity relationship Radiotracer development

R vs. S Enantioselectivity at SERT: 21-Fold Potency Gap Demands Enantiopure Procurement

Within a single radioligand binding study, the (R)-enantiomer of 4-iodotomoxetine (compound 1R) inhibited [³H]paroxetine binding to rat cortical SERT with a Ki of 0.65 nM, whereas the (S)-enantiomer (compound 1S) showed Ki = 13.9 nM [1]. The 21.4-fold stereoselectivity ratio demonstrates that SERT recognition is strongly enantioselective, favoring the (R)-configuration that corresponds to the natural configuration of (R)-tomoxetine.

Enantioselectivity SERT pharmacology Chiral resolution

SERT Binding Site Density (Bmax): Near-Identical Quantification to [³H]Citalopram Gold Standard

Saturation binding analysis of [¹²⁵I]R-4-iodotomoxetine in rat frontal cortical membranes yielded a Bmax of 356 ± 20 fmol/mg protein, closely matching the Bmax of 329 ± 30 fmol/mg protein determined for [³H]citalopram in the same tissue preparation [1]. Additionally, a strong correlation was demonstrated between the potencies of various serotonin uptake blockers to inhibit binding of [¹²⁵I]R-4-iodotomoxetine and [³H]citalopram [1]. Binding is saturable, temperature-dependent, Na⁺-dependent, and reduced by 90% following p-chloroamphetamine-induced serotonergic lesions, confirming labeling of authentic neuronal SERT [1].

SERT quantification Radioligand validation Receptor occupancy

In Vitro vs. In Vivo Application Domain: High Lipophilicity Confines Utility to Membrane-Based Assays

Despite outstanding in vitro SERT binding properties, [¹²⁵I]R-4-iodotomoxetine fails as an in vivo SPECT imaging agent. The compound exhibits a measured octanol-buffer partition coefficient of 1,100–1,400 at pH 7.0 [1], indicating very high lipophilicity (calculated logD ~3.04–3.15). This leads to extensive nonspecific binding in vivo, and ex vivo autoradiography does not reproduce the known regional distribution of SERT [1]. For comparison, the validated SERT SPECT tracer [¹²³I]IDAM has a substantially lower partition coefficient of 473 and demonstrates excellent in vivo SERT-specific brain imaging in baboons with >1,000-fold selectivity for SERT over NET and DAT [2]. The in vivo failure of 4-iodotomoxetine stands in contrast to its robust in vitro performance: high SERT affinity (Kd = 0.03 nM), saturable binding, and SERT-specific pharmacology make it a highly effective tool for membrane homogenate binding, autoradiography of brain sections, and competitive displacement assays.

In vivo imaging limitation Lipophilicity Radiotracer biodistribution

High-Impact Application Scenarios for 4-Iodotomoxetine in SERT-Focused Research


In Vitro SERT Radioligand Binding Assays for Antidepressant Screening

4-Iodotomoxetine serves as a high-affinity [¹²⁵I]-labeled SERT probe for competitive displacement assays to characterize novel serotonin reuptake inhibitors. Its Kd of 0.03 nM enables radioligand concentrations below 0.1 nM, minimizing filter binding artifacts. The demonstrated pharmacological correlation with [³H]citalopram validates its use in ranking compound potencies at native SERT in rat cortical membrane preparations [1]. Procurement of enantiopure (R)-4-iodotomoxetine is required to maintain the 21-fold potency advantage over the (S)-enantiomer [2].

Quantitative Autoradiography of SERT Distribution in Brain Tissue Sections

The high specific activity achievable with [¹²⁵I]R-4-iodotomoxetine, combined with its near-identical Bmax to [³H]citalopram (356 vs. 329 fmol/mg protein) [1], makes it suitable for ex vivo autoradiographic mapping of SERT density in rodent brain sections. The 90% binding reduction following p-chloroamphetamine lesion confirms SERT specificity [1]. Users should restrict this application to in vitro autoradiography, as the compound's high lipophilicity (PC = 1,100–1,400) precludes reliable in vivo imaging [1].

Transporter Selectivity Profiling: Differentiating SERT from NET Binding

The unique selectivity inversion conferred by 4-position iodination makes 4-iodotomoxetine a complementary tool alongside 2-iodotomoxetine (NET-selective, Ki NET = 0.37 nM) [3] and atomoxetine (NET-preferring, Ki NET = 5 nM, Ki SERT = 77 nM) [2] for parallel SERT/NET selectivity profiling of novel monoamine transporter ligands. Using matched tomoxetine-derived probes for both transporters controls for scaffold-dependent binding artifacts.

Enantioselective SERT Pharmacology Studies

The 21.4-fold Ki difference between the (R)- and (S)-enantiomers of 4-iodotomoxetine (0.65 nM vs. 13.9 nM) [2] provides a well-characterized chiral probe pair for investigating stereochemical determinants of SERT-ligand interactions. Procurement of both enantiomers enables enantioselectivity controls in SERT binding experiments that would be impossible with achiral or racemic radioligands.

Quote Request

Request a Quote for 4-Iodotomoxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.